molecular formula C27H38N8O5 B238662 Tyrosyl-arginyl-phenylalanyl-beta-alaninamide CAS No. 138228-38-3

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide

Cat. No. B238662
CAS RN: 138228-38-3
M. Wt: 554.6 g/mol
InChI Key: OJIVGUBQABAVAH-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide, also known as YRFN, is a tetrapeptide that has been the focus of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. YRFN is a synthetic peptide that can be synthesized using various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied extensively for its potential applications in the fields of medicine and biotechnology. It has been shown to have antimicrobial properties and has been used as a template for the development of new antibiotics. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied for its potential use in the development of new diagnostic tools.

Mechanism of Action

The mechanism of action of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have antimicrobial properties, and it is believed that this is due to its ability to disrupt the membranes of bacteria. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties, and it is believed that this is due to its ability to interact with immune cells.
Biochemical and Physiological Effects
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it has been used as a template for the development of new antibiotics. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues.

Advantages and Limitations for Lab Experiments

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and modified. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been extensively studied, and there is a significant amount of literature on its properties and potential applications. However, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide also has limitations for lab experiments. It can be difficult to work with, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. One potential direction is the development of new antibiotics based on the structure of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use as a drug delivery system. Another potential direction is the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide's mechanism of action, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use in the development of new diagnostic tools.

Synthesis Methods

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, and the peptide is cleaved from the solid support at the end of the synthesis. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to synthesize the peptide. Both methods have been used successfully to synthesize Tyrosyl-arginyl-phenylalanyl-beta-alaninamide.

properties

CAS RN

138228-38-3

Product Name

Tyrosyl-arginyl-phenylalanyl-beta-alaninamide

Molecular Formula

C27H38N8O5

Molecular Weight

554.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C27H38N8O5/c28-20(15-18-8-10-19(36)11-9-18)24(38)34-21(7-4-13-33-27(30)31)26(40)35-22(16-17-5-2-1-3-6-17)25(39)32-14-12-23(29)37/h1-3,5-6,8-11,20-22,36H,4,7,12-16,28H2,(H2,29,37)(H,32,39)(H,34,38)(H,35,40)(H4,30,31,33)/t20-,21+,22-/m0/s1

InChI Key

OJIVGUBQABAVAH-BDTNDASRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

sequence

YRFX

synonyms

TAPA-beta
Tyr-Arg-Phe-beta-Ala-NH2
tyrosyl-arginyl-phenylalanyl-beta-alaninamide

Origin of Product

United States

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